13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
This compound (CAS No. 695162-86-8) is a synthetic organophosphorus heterocycle characterized by a pentacyclic core structure incorporating a phosphorus atom in a λ⁵-oxidized state. Its molecular framework includes two 2,4,6-triphenylphenyl substituents at positions 10 and 16, contributing to steric bulk and aromatic interactions. The 12,14-dioxa moieties and hydroxyl group at position 13 further modulate its electronic and solubility properties. The compound’s physicochemical properties, such as high molecular weight and hydrophobicity (inferred from its substituents), likely influence its solubility and reactivity .
Properties
IUPAC Name |
13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H45O4P/c69-73(70)71-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)72-73)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h1-44H,(H,69,70) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNKWXWGIXXZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C(C=C(C=C9C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H45O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the triphenylphenyl groups, followed by the construction of the pentacyclic framework through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the phosphorus atom.
Substitution: Aromatic substitution reactions can be performed on the triphenylphenyl groups to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups onto the aromatic rings .
Scientific Research Applications
13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Descriptor-Based Analysis
Comparative studies of structurally analogous compounds emphasize the role of molecular descriptors (e.g., topological, electronic, and steric parameters) in predicting physicochemical and biological behaviors . For example:
Table 1: Hypothetical Comparison of Phosphapentacyclic Analogs
*Estimated from molecular formula and substituent contributions .
- Steric Effects : The bis(2,4,6-triphenylphenyl) groups in the target compound confer exceptional steric hindrance compared to simpler diphenyl or methoxy analogs. This reduces solubility and may limit interactions with biological targets .
Mechanistic and Functional Insights
Studies on natural products (e.g., oleanolic acid and hederagenin) demonstrate that structural similarity correlates with shared mechanisms of action (MOAs) . By analogy:
- Hypothesis: The target compound’s phosphapentacyclic core may interact with proteins or enzymes via hydrophobic pockets or π-π stacking, akin to triterpenoid interactions with cyclooxygenase .
- Validation Methods : Large-scale molecular docking (as in Park et al. ) could predict targets like kinases or oxidoreductases. Transcriptome analysis might reveal downstream effects on inflammation or oxidative stress pathways.
Biological Activity
Molecular Formula
- Molecular Formula : C₃₈H₃₄O₄P
- Molecular Weight : 610.64 g/mol
Structural Features
The compound features a unique pentacyclic structure with multiple phenyl groups and a phosphorous atom integrated into its framework. This structural complexity may contribute to its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of multiple phenolic groups is typically associated with the ability to scavenge free radicals and reduce oxidative stress in biological systems.
Anticancer Potential
Studies have suggested that phosphorous-containing compounds can exhibit anticancer activities. The specific mechanisms may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Modulation of signaling pathways associated with cancer progression.
Case Study 1: Antioxidant Activity
In a study examining various phosphorous-containing compounds, it was found that those with multiple aromatic rings demonstrated enhanced antioxidant capabilities compared to simpler structures. The compound could potentially exhibit similar behavior due to its extensive aromatic framework.
Case Study 2: Anticancer Efficacy
A series of experiments conducted on structurally related phosphapentacycles indicated cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting similar functionalities were shown to disrupt mitochondrial function in cancer cells leading to increased apoptosis rates.
Table 1: Summary of Biological Activities
Mechanistic Insights
The proposed mechanisms underlying the biological activities of this compound include:
- Free Radical Scavenging : The electron-rich nature of the phenolic groups allows for effective neutralization of reactive oxygen species (ROS).
- Cell Cycle Arrest : By interfering with signaling pathways such as the MAPK/ERK pathway, the compound may halt cell cycle progression in cancer cells.
- Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species generation and subsequent apoptosis.
Q & A
Basic: What synthetic strategies are recommended to achieve high enantiomeric purity for this compound?
Methodological Answer:
Enantiomeric purity can be ensured by employing chiral auxiliaries or asymmetric catalysis during synthesis. For example, optical rotation data (e.g., −605° in methanol) can validate enantiomeric excess (ee) . Key steps include:
- Chiral Resolution : Use chiral chromatography (HPLC/SFC) with polysaccharide-based columns.
- Asymmetric Induction : Incorporate chiral ligands (e.g., binaphthyl derivatives) during phosphorus-oxygen bond formation .
- Monitoring : Regular polarimetry measurements at defined concentrations (e.g., c = 1 in methanol) to track optical activity .
Advanced: How can discrepancies between experimental and computational stereochemical data be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solid-State vs. Solution Analysis : Compare X-ray crystallography (solid-state) with NMR NOE experiments (solution-phase) to identify conformational differences .
- DFT Simulations : Optimize geometries using density functional theory (DFT) with solvent models (e.g., PCM for methanol) to align computational predictions with experimental optical rotation .
- Dynamic NMR : Probe temperature-dependent NMR shifts to detect rapid interconversion of stereoisomers .
Basic: What spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
A multi-technique approach is critical:
- X-Ray Crystallography : Resolves the complex pentacyclic framework and confirms λ⁵-phosphorus geometry .
- ³¹P NMR : Identifies the phosphorus oxidation state (δ ~20–30 ppm for phosphine oxides) .
- HRMS-ESI : Validates molecular weight (e.g., m/z 348.29 for related compounds) .
- UV-Vis : Detects conjugation in the aromatic system (e.g., absorbance ~250–300 nm) .
Advanced: How can AI-driven simulations optimize catalytic applications of this compound?
Methodological Answer:
Integrate AI with multiphysics software (e.g., COMSOL) to:
- Predict Reactivity : Train machine learning models on DFT-calculated reaction coordinates to identify optimal conditions for catalytic cycles .
- Microkinetic Modeling : Simulate turnover frequencies (TOF) under varying temperatures/pressures.
- Parameter Sensitivity Analysis : Rank factors (e.g., steric bulk of triphenyl groups) influencing catalytic efficiency .
Basic: What safety protocols are critical when handling this phosphorus-containing compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential dust formation (melting point >300°C suggests low volatility) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced: How to address conflicting solubility data between theoretical predictions and experimental observations?
Methodological Answer:
- Solvent Screening : Use Hansen solubility parameters (HSPiP software) to identify solvents matching the compound’s polarity (e.g., dichloromethane vs. DMSO) .
- Hildebrand Analysis : Compare experimental solubility in multiple solvents with COSMO-RS predictions .
- Particle Size Control : Reduce particle size via ball milling to distinguish intrinsic solubility from kinetic limitations .
Basic: How does the λ⁵-phosphorus center influence electronic properties?
Methodological Answer:
The hypervalent phosphorus (λ⁵) enhances electrophilicity and stabilizes transition states in catalysis. Experimental validation methods:
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects .
- IR Spectroscopy : Detect P=O stretching frequencies (~1200 cm⁻¹) to confirm oxidation state .
Advanced: What statistical frameworks are suitable for analyzing heterogeneous catalytic performance data?
Methodological Answer:
- Multivariate Regression : Correlate catalyst loading, temperature, and ee using ANOVA to identify dominant variables .
- Bayesian Optimization : Iteratively refine reaction conditions (e.g., solvent ratios) to maximize yield .
- Error Propagation Analysis : Quantify uncertainty in TOF calculations from GC-MS integration errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
